SR18662

Description

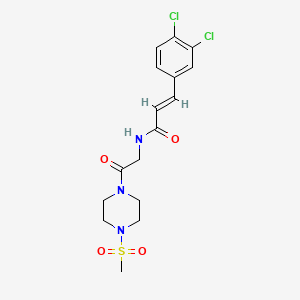

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19Cl2N3O4S |

|---|---|

Molecular Weight |

420.305 |

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide |

InChI |

InChI=1S/C16H19Cl2N3O4S/c1-26(24,25)21-8-6-20(7-9-21)16(23)11-19-15(22)5-3-12-2-4-13(17)14(18)10-12/h2-5,10H,6-9,11H2,1H3,(H,19,22)/b5-3+ |

InChI Key |

WUJBXFXHDUVSFM-HWKANZROSA-N |

SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SR18662; SR 18662; SR-18662 |

Origin of Product |

United States |

Foundational & Exploratory

SR18662: A Novel Krüppel-like Factor 5 Inhibitor for Colorectal Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is frequently overexpressed in CRC and is associated with aggressive tumor progression. SR18662 is a novel small molecule inhibitor of KLF5 that has demonstrated potent anti-tumor activity in preclinical models of colorectal cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on CRC cell viability, cell cycle progression, apoptosis, and key oncogenic signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in multiple colorectal cancer cell lines and in a mouse xenograft model. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |

| This compound | KLF5 | 4.4 | DLD-1/pGL4.18hKLF5p | [1] |

| ML264 | KLF5 | 43.9 | DLD-1/pGL4.18hKLF5p | [1] |

| SR15006 | KLF5 | 41.6 | DLD-1/pGL4.18hKLF5p | [1] |

Table 2: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) of this compound | Notes | Reference |

| DLD-1 | ~1 | Estimated from viability curves | [1] |

| HCT116 | ~1 | Estimated from viability curves | [1] |

| HT29 | <1 | This compound had the highest inhibitory effect | [1] |

| SW620 | <1 | This compound had the highest inhibitory effect | [1] |

Table 3: In Vivo Tumor Growth Inhibition of this compound in DLD-1 Xenograft Model

| Treatment Group (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 12 (mm³) | % Tumor Growth Inhibition | Reference |

| Vehicle | Once daily | ~1200 | - | [1] |

| This compound (5) | Once daily | ~750 | ~37.5% | [1] |

| This compound (5) | Twice daily | ~400 | ~66.7% | [1] |

| This compound (10) | Once daily | ~300 | ~75% | [1] |

Table 4: Effect of this compound on Cell Cycle Distribution and Apoptosis in Colorectal Cancer Cells

| Cell Line | Treatment (10 µM this compound) Duration | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells | Reference |

| DLD-1 | 72h | Increased | Increased | Significantly Increased | [1] |

| HCT116 | 72h | Increased | Increased | Significantly Increased | [1] |

Core Mechanism of Action

This compound exerts its anti-cancer effects in colorectal cancer primarily through the inhibition of KLF5. This leads to the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and cell cycle progression. The primary downstream effects of this compound include the inhibition of the MAPK and Wnt/β-catenin signaling pathways.

Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound treatment has been shown to decrease the expression and phosphorylation of key components of the MAPK pathway in colorectal cancer cells.[1] Specifically, treatment with this compound leads to a reduction in the levels of total and phosphorylated Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[1] The downregulation of KLF5 and its transcriptional activator, Early Growth Response 1 (EGR1), are key events in the this compound-mediated inhibition of the MAPK pathway.[1]

Inhibition of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is another critical regulator of cell proliferation and is frequently deregulated in colorectal cancer. This compound has been demonstrated to inhibit this pathway by reducing the levels of phosphorylated LRP6 and phosphorylated GSK3β, leading to a decrease in the levels of active β-catenin.[1] This inhibition of the Wnt/β-catenin pathway contributes to the anti-proliferative effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

Cell Culture and Drug Treatment

-

Cell Lines: DLD-1 (ATCC® CCL-221™) and HCT116 (ATCC® CCL-247™) human colorectal adenocarcinoma cell lines.

-

Culture Medium: DLD-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS. All media are supplemented with 100 units/mL penicillin and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: For in vitro assays, this compound, ML264, and SR15006 are dissolved in DMSO to prepare stock solutions. For treatment, the compounds are diluted in the appropriate cell culture medium to the final desired concentrations (e.g., 1 µM and 10 µM). Control cells are treated with an equivalent concentration of DMSO.

Cell Viability Assay (MTS Assay)

-

Seed colorectal cancer cells (DLD-1, HCT116, HT29, SW620) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds for 24, 48, and 72 hours.

-

At the end of the treatment period, add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.

Western Blot Analysis

-

Culture DLD-1 and HCT116 cells and treat with this compound (1 µM or 10 µM) or vehicle (DMSO) for 24, 48, and 72 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 4-20% gradient gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against KLF5, EGR1, EGFR, p-EGFR, ERK, p-ERK, p-LRP6, p-GSK3β, active β-catenin, and β-actin (as a loading control).

-

Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

-

Treat DLD-1 and HCT116 cells with 10 µM this compound for 24, 48, and 72 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

-

-

Apoptosis Analysis:

-

Treat DLD-1 and HCT116 cells with 10 µM this compound for 24, 48, and 72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.

-

Mouse Xenograft Model

-

Animals: Use female athymic nude mice (4-6 weeks old).

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ DLD-1 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer this compound intraperitoneally at the desired doses (e.g., 5 mg/kg and 10 mg/kg) and schedules (e.g., once or twice daily). The control group receives the vehicle solution.

-

Monitoring: Measure tumor volumes and body weights every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 12-15 days of treatment), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits KLF5 and key nodes in the MAPK and Wnt/β-catenin pathways.

Caption: Workflow for preclinical evaluation of this compound in colorectal cancer.

Conclusion

This compound is a promising novel inhibitor of KLF5 with potent in vitro and in vivo efficacy against colorectal cancer. Its mechanism of action involves the direct or indirect inhibition of the MAPK and Wnt/β-catenin signaling pathways, leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The data presented in this technical guide support the continued development of this compound and its analogs as a potential targeted therapy for colorectal cancer. Further investigation into the precise molecular interactions of this compound and its broader effects on the tumor microenvironment is warranted.

References

SR18662: A Potent and Selective KLF5 Inhibitor for Colorectal Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is a critical regulator of cellular proliferation and differentiation. Its overexpression is strongly associated with the progression of various malignancies, including colorectal cancer (CRC). SR18662 has emerged as a potent and selective small-molecule inhibitor of KLF5, demonstrating significant anti-tumor activity in both in vitro and in vivo models of CRC. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and a visual representation of its impact on relevant signaling pathways.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The transcription factor KLF5 is a key driver of CRC progression, making it an attractive target for therapeutic intervention. This compound was developed as a more potent analog of the initial KLF5 inhibitor, ML264.[1][2] It exhibits superior efficacy in inhibiting KLF5 promoter activity and suppressing the growth of CRC cells.[1] This document serves as a technical resource for researchers investigating KLF5-driven cancers and the therapeutic potential of this compound.

Mechanism of Action

While the precise molecular mechanism of this compound is still under investigation, current evidence suggests that it acts as a covalent and irreversible modifier of its target protein(s).[1] Its chemical structure points towards a likely interaction with an active site cysteine residue.[1] this compound treatment leads to a significant reduction in the expression levels of both KLF5 and Early Growth Response 1 (EGR1), a direct transcriptional activator of KLF5.[1] The downregulation of EGR1 is observed within 24 hours of treatment, followed by a decrease in KLF5 levels, suggesting that this compound may directly target a protein that associates with EGR1.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting KLF5 and CRC cell growth.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators [1]

| Compound | KLF5 Promoter Activity IC50 (nM) |

| This compound | 4.4 |

| ML264 | 43.9 |

| SR15006 | 41.6 |

Table 2: Effect of this compound on the Viability of Colorectal Cancer Cell Lines [1]

| Cell Line | This compound IC50 (µM) |

| DLD-1 | 1.7 |

| HCT116 | 11 |

| HT29 | 38 |

| SW620 | 23 |

Table 3: In Vivo Efficacy of this compound in a DLD-1 Xenograft Model [1]

| Treatment Group (mg/kg) | Mean Tumor Volume (mm³) at Day 12 | % Tumor Growth Inhibition |

| Vehicle | ~1200 | - |

| This compound (5) | ~800 | ~33% |

| This compound (10) | ~600 | 50% |

| This compound (25) | ~300 | 75% |

Impact on Cellular Signaling Pathways

This compound has been shown to significantly impact key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

MAPK and WNT Signaling Pathways

Treatment with this compound leads to a reduction in the expression of key components of the MAPK and WNT signaling pathways.[1] Western blot analysis has shown decreased levels of phosphorylated Erk (p-Erk), a central component of the MAPK pathway, and phosphorylated GSK3β (p-GSK3β), a key regulator of the WNT/β-catenin pathway, upon this compound treatment.[2]

Cell Cycle Regulation

This compound treatment leads to an arrest in the S or G2/M phases of the cell cycle and a significant increase in apoptosis.[1] This is accompanied by a reduction in the expression of key cyclins, including Cyclin E, Cyclin A2, and Cyclin B1.[2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Downstream Signaling Pathways of SR18662

Abstract

This compound is a novel small molecule, developed as a potent inhibitor of Krüppel-like factor 5 (KLF5), a key transcription factor implicated in the progression of colorectal cancer (CRC).[1][2][3] Derived from the optimization of its predecessor, ML264, this compound demonstrates significantly improved efficacy in reducing the viability and proliferation of CRC cell lines.[1][2][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound. It details the compound's impact on the MAPK and WNT/β-catenin signaling cascades, its effects on cell cycle regulation, and its induction of apoptosis.[1][2][5] This document consolidates key quantitative data, outlines detailed experimental protocols used for its characterization, and presents visual diagrams of its mechanism and affected pathways to support further research and development.

Core Mechanism of Action

This compound is a potent inhibitor of KLF5, a zinc finger transcription factor that is overexpressed in many colorectal cancers and is associated with aggressive tumor growth.[1][2] The compound was identified through structural optimization of a previous KLF5 inhibitor, ML264.[1][2] While the precise molecular mechanism is still under investigation, evidence suggests that this compound may act as a covalent, irreversible modifier of its target protein(s), likely targeting an active site cysteine residue.[1]

Treatment with this compound leads to a significant reduction in KLF5 protein levels.[4] Interestingly, the downregulation of another transcription factor, Early Growth Response 1 (EGR1), is observed prior to the decrease in KLF5, suggesting this compound may directly modify a protein that associates with EGR1.[1] The primary therapeutic effect of this compound stems from its ability to disrupt the pro-proliferative and anti-apoptotic signaling networks downstream of KLF5.

Downstream Signaling Pathways

This compound negatively regulates critical signaling pathways that are often dysregulated in colorectal cancer. The inhibition of KLF5 by this compound leads to the suppression of the MAPK and WNT/β-catenin pathways and a reduction in the expression of key cell cycle proteins.[1][2]

MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In CRC cells treated with this compound, a reduction in the levels of key components of this pathway, such as phosphorylated Erk (p-Erk), is observed.[5] This inhibitory effect occurs at earlier time points compared to treatment with related, less potent compounds.[1]

WNT/β-catenin Pathway Inhibition

The WNT/β-catenin pathway is fundamental to intestinal stem cell maintenance and its aberrant activation is a hallmark of most colorectal cancers. This compound treatment leads to a decrease in the activity of this pathway.[1] This is evidenced by reduced levels of active β-catenin and altered phosphorylation of its upstream regulator, GSK3β (specifically, a decrease in the inhibitory phosphorylation of GSK3β, p-GSK3β).[1][5]

Impact on Cell Cycle Regulation and Apoptosis

A significant consequence of this compound treatment is the disruption of the cell cycle. The compound reduces the expression of key cyclins, including Cyclin E, Cyclin A2, and Cyclin B1.[5] This leads to an arrest of cells in the S or G2/M phases of the cell cycle.[1][2] Uniquely, compared to its parent compound ML264, this compound also induces a significant increase in apoptosis in CRC cell lines.[1][2][5]

Quantitative Data Summary

The potency of this compound has been quantified in various assays, demonstrating its superiority over related compounds ML264 and SR15006.

| Parameter | Compound | Cell Line | Value | Reference |

| IC₅₀ (KLF5 Promoter Activity) | This compound | DLD-1/pGL4.18hKLF5p | 4.4 nM | [1][3][4][5] |

| ML264 | DLD-1/pGL4.18hKLF5p | 43.9 nM | [1][4] | |

| SR15006 | DLD-1/pGL4.18hKLF5p | 41.6 nM | [1][4] | |

| EC₅₀ (Cell Viability) | This compound | DLD-1 | 1.7 nM | [6] |

| This compound | HCT116 | 11 nM | [6] | |

| This compound | SW620 | 23 nM | [6] | |

| This compound | HT29 | 38 nM | [6] |

Experimental Protocols & Methodologies

The characterization of this compound involved several key in vitro and in vivo experiments.

KLF5 Promoter Luciferase Assay

-

Objective: To determine the IC₅₀ of this compound on KLF5 promoter activity.

-

Cell Line: DLD-1 colorectal cancer cells stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p).[1][4]

-

Protocol:

-

Seed DLD-1/pGL4.18hKLF5p cells in appropriate well plates.

-

Treat cells with a serial dilution of this compound, ML264, or SR15006 for 24 hours.[1]

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).

-

Calculate the percentage of KLF5 promoter activity relative to DMSO-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation (MTT) Assay

-

Objective: To determine the EC₅₀ of this compound on the viability of CRC cell lines.

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-10 μM) for specified time points (24, 48, 72 hours).[1][5]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine EC₅₀ values.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the protein levels of downstream signaling components.

-

Cell Lines: DLD-1, HCT116.[1]

-

Protocol:

-

Treat cells with DMSO (control) or 10 μM this compound for 72 hours.[1][4]

-

Harvest cells, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Erk, p-GSK3β, Cyclin E, Cyclin A2, Cyclin B1, KLF5, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Flow Cytometry for Cell Cycle and Apoptosis

-

Objective: To analyze the effect of this compound on cell cycle distribution and apoptosis.

-

Cell Lines: DLD-1, HCT116.[1]

-

Protocol (Cell Cycle):

-

Treat cells with 10 μM this compound for 24, 48, and 72 hours.[1]

-

Harvest and fix cells in cold 70% ethanol.

-

Wash cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Protocol (Apoptosis):

-

Treat cells as above.

-

Stain cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Conclusion

This compound is a highly potent small molecule inhibitor that effectively targets the KLF5 transcription factor, a critical driver in colorectal cancer. Its mechanism of action involves the suppression of the MAPK and WNT/β-catenin signaling pathways, leading to cell cycle arrest and apoptosis. The comprehensive data gathered from in vitro and in vivo studies underscore its potential as a therapeutic agent. This technical guide provides the foundational data and methodologies to aid researchers and drug development professionals in advancing this compound or its analogues toward clinical applications for colorectal cancer therapy.

References

- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

Investigating the discovery and development of SR18662

An In-depth Technical Guide to the Discovery and Development of SR18662

Introduction

This compound is a novel small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger transcription factor implicated in the aggressive development and progression of colorectal cancer (CRC).[1] Developed through structural optimization of the initial lead compound ML264, this compound demonstrates significantly enhanced potency and efficacy in preclinical models of CRC.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Optimization

The development of this compound originated from a high-throughput screening campaign that identified ML264 as an inhibitor of KLF5 promoter activity.[1][2] Subsequent structure-activity relationship (SAR) studies aimed at improving the anti-tumor properties and pharmacokinetic profile of ML264 led to the synthesis of this compound and a less optimized analog, SR15006.[2]

Mechanism of Action

This compound is a potent inhibitor of KLF5, a key transcription factor overexpressed in human colorectal cancer.[1][3] While its precise molecular mechanism is still under investigation, the chemical structure of this compound suggests it may act as a covalent and irreversible modifier of its target protein(s), likely interacting with an active site cysteine residue.[2] Beyond its direct effect on KLF5, this compound has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival. Specifically, it reduces the expression of components of the MAPK and WNT/β-catenin signaling pathways.[1][2] Furthermore, treatment with this compound leads to a decrease in the levels of cyclins E, A2, and B1, which are crucial regulators of the cell cycle.[3] This multi-faceted mechanism contributes to its potent anti-proliferative and pro-apoptotic effects in colorectal cancer cells.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Potency against KLF5 Promoter Activity

| Compound | IC50 (nM) |

| This compound | 4.4 |

| ML264 | 43.9 |

| SR15006 | 41.6 |

Data from luciferase reporter assays in DLD-1/pGL4.18hKLF5p cells after 24 hours of treatment.[2]

Table 2: In Vitro and In Vivo Dosage

| Assay Type | Cell Lines/Model | Concentration/Dosage | Duration |

| Cell Proliferation & Growth Assays | DLD-1, HCT116, HT29, SW620 | 10 μM | 24, 48, 72 hours |

| Cell Cycle & Apoptosis Assays | DLD-1, HCT116 | 1 μM, 10 μM | 24, 48, 72 hours |

| Western Blot Analysis | DLD-1, HCT116 | 10 μM | 72 hours |

| Mouse Xenograft Model | Nude mice with DLD-1 xenografts | 5, 10, 25 mg/kg (daily or twice daily) | 5 days on, 2 days off, 5 days on |

Experimental Protocols

Detailed methodologies for the key experiments in the evaluation of this compound are provided below.

Synthesis of this compound

This compound was synthesized in a three-step process:[2]

-

Step 1: Coupling Reaction: A solution of 1-methylsulfonyl-piperazine and Cbz-Glycine in DMF was treated with diisopropylethylamine, followed by the addition of the coupling agent EDCI and HOBt. The reaction was stirred for 8 hours at room temperature. An aqueous saturated NH4Cl solution was then added. Extraction with ethyl acetate, followed by drying and concentration, yielded a crude solid that was used in the next step without further purification.

-

Step 2: Deprotection: The product from Step 1 was dissolved in a 1:1 mixture of MeOH and THF in a pressure vessel. 10 mol% of Pd/C catalyst was added, and the flask was pressurized with H2 to 55 psi. The mixture was shaken for 12 hours. After depressurization and filtration through Celite, the solution was concentrated.

-

Step 3: Final Product Formation: The details of the third step to yield this compound are provided in the supplementary information of the primary publication.

KLF5 Promoter Activity Assay

This assay quantifies the inhibitory effect of compounds on the human KLF5 promoter.[2]

-

Cell Seeding: DLD-1/pGL4.18hKLF5p cells, which are DLD-1 cells stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter, were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with this compound, ML264, or SR15006 at final concentrations ranging from 0.001 to 20 μM (dissolved in DMSO) for 24 hours. A DMSO-only control was also included.

-

Luciferase Activity Measurement: The human KLF5 promoter activity was determined using the ONE-Glo luciferase assay system. Luminescence was measured using a SpectramMax M3 plate reader.

-

Data Analysis: IC50 values were calculated using GraphPad Prism software.

Cell Proliferation and Viability Assays

These assays assess the impact of this compound on the growth and viability of CRC cell lines.[2]

-

Cell Seeding: DLD-1, HCT116, HT29, and SW620 cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with 10 μM of this compound, ML264, SR15006, or vehicle (DMSO) for 24, 48, and 72 hours.

-

Cell Viability Measurement: Cell viability was analyzed using the Cell Titer-Glo luciferase assay system, with luminescence measured on a SpectraMax M3 plate reader.

-

Data Analysis: The results were analyzed to determine the percentage of cell growth inhibition compared to the vehicle-treated control.

Cell Cycle and Apoptosis Assays

Flow cytometry was used to determine the effects of this compound on the cell cycle and apoptosis.[2]

-

Cell Treatment: DLD-1 and HCT116 cells were treated with 1 μM or 10 μM of this compound or vehicle (DMSO).

-

Cell Collection: Cells were collected at 24, 48, and 72 hours post-treatment.

-

Flow Cytometry Analysis: The collected cells were processed and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.

Western Blot Analysis

This technique was used to measure the levels of specific proteins in key signaling pathways.[2]

-

Cell Lysis: DLD-1 and HCT116 cells were treated with 10 μM of this compound, ML264, or SR15006 for 72 hours. Cells were then lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies against components of the MAPK (e.g., p-Erk) and WNT/β-catenin (e.g., p-GSK3β) signaling pathways, as well as cyclins. This was followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands were visualized to determine the relative protein expression levels.

In Vivo Xenograft Study

This study evaluated the anti-tumor efficacy of this compound in a mouse model.[2]

-

Tumor Implantation: DLD-1 CRC cells were subcutaneously injected into nude mice.

-

Tumor Growth: Tumors were allowed to grow to an approximate size of 100 mm³.

-

Compound Administration: Mice were treated intraperitoneally with this compound at various doses (5, 10, and 25 mg/kg) administered either once or twice daily. A vehicle solution (30% 2-hydroxypropyl-beta-cyclodextrin) was used as a control.

-

Treatment Schedule: The treatment regimen consisted of 5 days of injections, followed by a 2-day break, and then another 5 days of injections.

-

Tumor Measurement: Tumor volume was monitored throughout the experiment.

-

Endpoint Analysis: The experiment was concluded the day after the last injection. Tumors were excised for further analysis, such as immunohistochemistry for KLF5 and EGR1.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits KLF5 and key cancer signaling pathways.

Caption: Workflow for the in vivo xenograft study of this compound.

Conclusion

This compound represents a promising new lead compound for the treatment of colorectal cancer. Its enhanced potency against KLF5 and its ability to modulate key cancer-related signaling pathways translate to significant anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents.

References

An In-depth Technical Guide to SR18662: A Potent Inhibitor of Krüppel-like Factor 5

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SR18662, a novel small molecule inhibitor of Krüppel-like factor 5 (KLF5). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Structure and Properties

This compound is a derivative of the KLF5 inhibitor ML264, optimized for improved potency against colorectal cancer cells.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₉Cl₂N₃O₄S | [3] |

| Molecular Weight | 420.31 g/mol | [3][4] |

| CAS Number | 2505001-62-5 | [4] |

| Appearance | Powder | [3] |

| Solubility | DMSO: 84 mg/mL | [3] |

| Storage | Powder: -20°C (3 years), 4°C (2 years) | [3] |

| In solvent: -80°C (6 months), -20°C (1 month) | [3] | |

| SMILES | C--INVALID-LINK--(=O)N1CCN(CC1)C(=O)CNC(=O)/C=C/C2=CC(=C(Cl)C=C2)Cl | [4] |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells, particularly in colorectal cancer.[1][2]

In Vitro Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various colorectal cancer (CRC) cell lines.

| Cell Line | IC₅₀ (nM) | Assay | Reference |

| DLD-1 | 4.4 | KLF5 promoter activity assay | [1][5] |

| HCT116 | - | Reduces cell viability | [5] |

| HT29 | - | Reduces cell viability | [5] |

| SW620 | - | Reduces cell viability | [5] |

This compound treatment leads to an increase in cells in the S and G2/M phases of the cell cycle and induces apoptosis.[5]

In Vivo Activity

In a mouse xenograft model using DLD-1 CRC cells, this compound demonstrated a significant dose-dependent inhibition of tumor growth.[5]

| Dose | Administration | Outcome | Reference |

| 5, 10, 25 mg/kg | IP injection | Significant tumor reduction | [5] |

Mechanism of Action

The precise molecular mechanism of action of this compound is still under investigation. However, its chemical structure suggests that it may act as a covalent and irreversible inhibitor of its target protein(s), likely by modifying an active site cysteine residue.[5] this compound has been shown to downregulate the expression of KLF5 and its direct transcriptional activator, EGR1.[5]

Signaling Pathways

This compound has been shown to inhibit the MAPK and WNT/β-catenin signaling pathways, which are crucial for the growth and survival of colorectal cancer cells.[1][5] Treatment with this compound reduces the expression of key components of these pathways, including phosphorylated ERK (p-Erk) and phosphorylated GSK3β (p-GSK3β), as well as cyclins E, A2, and B1.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.pasteur.fr [research.pasteur.fr]

- 5. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Small Molecule SR18662: A Technical Guide to its Impact on MAPK and WNT Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule SR18662 and its inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) and Wingless-related integration site (WNT) signaling pathways. The information presented herein is synthesized from peer-reviewed research and is intended to inform further investigation and drug development efforts in oncology, particularly for colorectal cancer.

Executive Summary

This compound is a novel small molecule that has demonstrated significant efficacy in reducing the viability of colorectal cancer (CRC) cell lines and inhibiting xenograft growth in vivo.[1][2] Its mechanism of action involves the negative regulation of key signaling cascades critical for cancer cell proliferation and survival, namely the MAPK and WNT/β-catenin pathways.[1][2] Treatment with this compound leads to a reduction in the expression and phosphorylation of essential components of these pathways, ultimately inducing cell cycle arrest and apoptosis.[1] This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Effects of this compound on MAPK and WNT Signaling

This compound has been shown to significantly reduce the levels of key proteins in both the MAPK and WNT signaling pathways in colorectal cancer cell lines DLD-1 and HCT116. The following tables summarize the observed effects after treatment with this compound, typically at concentrations of 1 µM and 10 µM over a 72-hour period.[1]

Table 1: Effect of this compound on MAPK Signaling Pathway Components

| Target Protein | Observed Effect | Cell Lines | Concentration | Duration |

| EGFR | Decreased basal protein levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

| p-ERK | Decreased phosphorylation | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

| ERK | Decreased basal protein levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

| EGR1 | Significant downregulation | DLD-1, HCT116 | 1 µM, 10 µM | 24, 48, 72 hours |

| KLF5 | Significant downregulation | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

Table 2: Effect of this compound on WNT/β-catenin Signaling Pathway Components

| Target Protein | Observed Effect | Cell Lines | Concentration | Duration |

| p-AKT (Ser473) | Significant downregulation | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

| AKT | Reduction in expression levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

| Active β-catenin (p-Ser552) | Reduction in expression levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

| Total β-catenin | Reduction in expression levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |

| p-GSK3β | Reduced levels | Not specified | 1 µM | 72 hours |

Note: The inhibitory effects of this compound on the MAPK pathway were observed at earlier time points compared to its predecessors, ML264 and SR15006.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on MAPK and WNT signaling.

Cell Culture and Compound Treatment

-

Cell Lines: Human colorectal cancer cell lines DLD-1 and HCT116 are commonly used.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640 or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (e.g., 1 µM and 10 µM). A vehicle control using the same concentration of DMSO is run in parallel.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control, and the cells are incubated for specified time points (e.g., 24, 48, and 72 hours).

Western Blot Analysis for Pathway Components

This protocol is used to determine the protein levels and phosphorylation status of components in the MAPK and WNT signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-β-catenin, etc.).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control, such as β-actin or GAPDH.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general experimental workflow.

MAPK Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the MAPK signaling pathway.

WNT/β-catenin Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the WNT/β-catenin signaling pathway.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western Blot analysis.

Conclusion and Future Directions

This compound demonstrates compelling preclinical activity against colorectal cancer through the dual inhibition of the MAPK and WNT/β-catenin signaling pathways. The data strongly suggest that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on elucidating the precise molecular target(s) of this compound, expanding the evaluation to patient-derived organoids and other cancer types where these pathways are dysregulated, and conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize its clinical development. The methodologies and data presented in this guide provide a solid foundation for these next steps.

References

The Impact of SR18662 on Cell Cycle Progression in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR18662, a novel small molecule inhibitor, has demonstrated significant potential as a therapeutic agent against colorectal cancer (CRC).[1][2][3] Developed as a more potent analog of ML264, this compound targets Krüppel-like factor 5 (KLF5), a zinc finger transcription factor implicated in the aggressive development and progression of CRC.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on cell cycle progression and associated signaling pathways in CRC cells. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the molecular pathways and experimental workflows.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide.[4] The development of novel therapeutic strategies targeting key molecular drivers of CRC is a critical area of research. One such target is KLF5, which is frequently overexpressed in human colorectal cancer specimens.[1][3] this compound is a potent small molecule inhibitor of KLF5, demonstrating improved efficacy in reducing the viability of multiple CRC cell lines compared to its predecessors.[1][2][3] Notably, treatment with this compound leads to cell cycle arrest and induces apoptosis, highlighting its promise as a candidate for further therapeutic development.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the inhibition of KLF5.[5] While the exact molecular mechanism of action is still under investigation, its chemical structure suggests it may act as a covalent and irreversible modifier of its target protein(s).[1] The inhibition of KLF5 by this compound triggers a cascade of downstream effects, including the modulation of key signaling pathways and the regulation of cell cycle machinery.

Inhibition of KLF5 and Downstream Targets

This compound is a highly potent inhibitor of KLF5 with a reported IC50 of 4.4 nM.[5] It also downregulates the expression of Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5.[1] This dual effect on the KLF5 pathway contributes to its robust anti-proliferative activity.

Impact on Cell Viability and Apoptosis

This compound significantly reduces the growth and proliferation of various CRC cell lines.[1][5] A unique characteristic of this compound compared to earlier KLF5 inhibitors is its ability to induce a significant increase in the number of apoptotic cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in colorectal cancer cell lines.

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Line | IC50 (nM) | Microsatellite Status | Key Mutations |

| DLD-1 | 1.7[6] | Instable[1] | KRAS (G13D)[7] |

| HCT116 | 11[6] | Instable[1] | KRAS (G13D)[7] |

| HT29 | 38[6] | Stable[1] | BRAF (V600E)[1] |

| SW620 | 23[6] | Stable[1] | KRAS (G12V)[7] |

Table 2: Effect of this compound on Cell Cycle Distribution in CRC Cell Lines

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| DLD-1 | DMSO (Control) | ~60% | ~20% | ~20% |

| DLD-1 | 10 µM this compound (72h) | Decreased | Increased | Increased |

| HCT116 | DMSO (Control) | ~55% | ~25% | ~20% |

| HCT116 | 10 µM this compound (72h) | Decreased | Increased | Increased |

Note: Specific percentage values from the provided search results were not available. The table reflects the observed trends of decreased G0/G1 and increased S and G2/M populations following this compound treatment as described in the literature.[1][8]

Impact on Cell Cycle Progression

Flow cytometry analysis has revealed that this compound alters the cell cycle profile of CRC cells.[1][2][3] Treatment with this compound leads to an accumulation of cells in the S and G2/M phases of the cell cycle.[1][2] This cell cycle arrest is attributed to the reduced expression of key cyclins that are essential for cell cycle transitions.[1] Specifically, this compound treatment has been shown to decrease the levels of Cyclin E, Cyclin A2, and Cyclin B1.[1][5] The downregulation of these cyclins prevents cells from progressing through the S and M phases, leading to the observed cell cycle arrest.[1]

Modulation of Signaling Pathways

This compound has been shown to negatively regulate critical signaling pathways that are often dysregulated in colorectal cancer.[1][3]

MAPK and WNT/β-catenin Signaling

Treatment of CRC cells with this compound results in the reduced expression of components of the MAPK and WNT/β-catenin signaling pathways.[1][2][3] This includes a decrease in the levels of phosphorylated Erk (p-Erk) and phosphorylated GSK3β (p-GSK3β).[5] KLF5 is known to be regulated by and also to modulate the activity of these pathways, suggesting that this compound's inhibitory effect on KLF5 disrupts a positive feedback loop that promotes cancer cell proliferation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CRC cell lines.

-

Procedure:

-

Seed CRC cells (e.g., DLD-1, HCT116, HT29, SW620) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) or DMSO as a vehicle control for 72 hours.

-

Assess cell viability using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values by non-linear regression analysis.

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Procedure:

-

Treat CRC cells with this compound (e.g., 10 µM) or DMSO for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Western Blotting

-

Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and signaling pathways.

-

Procedure:

-

Treat CRC cells with this compound (e.g., 10 µM) or DMSO for a specified duration (e.g., 72 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin E, Cyclin A2, Cyclin B1, p-Erk, p-GSK3β, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action in CRC cells.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effects on CRC cells.

Conclusion

This compound is a promising novel small molecule inhibitor that effectively targets KLF5 in colorectal cancer cells. Its ability to induce cell cycle arrest at the S and G2/M phases, coupled with the induction of apoptosis, distinguishes it from its predecessors. The mechanism of action involves the downregulation of key cyclins and the inhibition of pro-proliferative MAPK and WNT/β-catenin signaling pathways. The potent in vitro activity of this compound warrants further investigation, including in vivo studies and eventual clinical trials, to establish its therapeutic potential for the treatment of colorectal cancer.

References

- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. news-medical.net [news-medical.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

SR18662: In Vitro Application Notes and Protocols for Colorectal Cancer (CRC) Cell Lines

For Research Use Only.

Introduction

SR18662 is a potent small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the progression of colorectal cancer (CRC).[1][2] KLF5 overexpression is associated with aggressive tumor development. This compound, an analog of ML264, demonstrates enhanced efficacy in reducing the viability and proliferation of various CRC cell lines.[1][2] Mechanistically, this compound induces cell cycle arrest at the S or G2/M phases, promotes apoptosis, and downregulates key components of the MAPK and WNT signaling pathways.[1][2] These attributes position this compound as a compelling compound for preclinical investigation in CRC.

This document provides detailed application notes and protocols for the in vitro evaluation of this compound in CRC cell lines, intended for researchers in oncology and drug development.

Data Summary

This compound Inhibitory Activity

| Compound | Target | Assay | Cell Line | IC50 (nM) |

| This compound | KLF5 Promoter Activity | Luciferase Assay | DLD-1 | 4.4 |

| ML264 | KLF5 Promoter Activity | Luciferase Assay | DLD-1 | 43.9 |

| SR15006 | KLF5 Promoter Activity | Luciferase Assay | DLD-1 | 41.6 |

Table 1: Comparative IC50 values of this compound and its analogs on KLF5 promoter activity in the DLD-1 CRC cell line after 24 hours of treatment.[1]

Cell Viability Inhibition by this compound (24h Treatment)

| Cell Line | Microsatellite Status | Key Mutations | IC50 (nM) |

| DLD-1 | Instable | KRAS, PIK3CA, TP53 | 1.7 |

| HCT116 | Instable | KRAS, PIK3CA | 11 |

| HT29 | Stable | BRAF, PIK3CA, TP53 | 38 |

| SW620 | Stable | KRAS, TP53 | 23 |

Table 2: IC50 values of this compound on the viability of various CRC cell lines after 24 hours of treatment, as determined by the CellTiter-Glo® assay.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound mechanism of action in CRC cells.

Caption: General experimental workflow for this compound in vitro testing.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Protocol)

This protocol is designed to assess the effect of this compound on the viability of CRC cell lines by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

CRC cell lines (e.g., DLD-1, HCT116, HT29, SW620)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count CRC cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 to 20 µM.

-

Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Calculate IC50 values using a suitable software package (e.g., GraphPad Prism) with a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) model.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated CRC cells using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

CRC cell lines (e.g., DLD-1, HCT116)

-

6-well plates

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization. Collect the culture medium to include any floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

CRC cell lines (e.g., DLD-1, HCT116)

-

6-well plates

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).[1]

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. Adherent cells are harvested by gentle trypsinization.

-

Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (adjust volumes according to the manufacturer's protocol).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Western Blot Analysis of Signaling Pathways

This protocol outlines the procedure to analyze the expression of proteins in the MAPK and WNT signaling pathways, and cyclins, following treatment with this compound.

Materials:

-

CRC cell lines (e.g., DLD-1, HCT116)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-GSK3β, anti-GSK3β, anti-Cyclin E, anti-Cyclin A2, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with this compound (e.g., 10 µM) or vehicle for 72 hours.[1]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading. Analyze band intensities using densitometry software.

-

References

Application Notes and Protocols for SR18662 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SR18662, a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5), in mouse xenograft models of colorectal cancer. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a novel compound that has demonstrated significant anti-tumor activity in both in vitro and in vivo models of colorectal cancer (CRC).[1][2] It functions as an inhibitor of KLF5, a transcription factor implicated in cancer cell proliferation, and has been shown to modulate the MAPK and WNT signaling pathways.[1][2][3] Preclinical studies using mouse xenograft models have established a dose-dependent inhibition of tumor growth, highlighting its potential as a therapeutic agent for CRC.[1][2]

Mechanism of Action

This compound's primary target is the transcription factor KLF5.[3] By inhibiting KLF5, this compound impacts downstream signaling pathways crucial for cancer cell survival and proliferation. Specifically, treatment with this compound has been shown to reduce the expression of components of the MAPK and WNT/β-catenin signaling pathways.[1][2] This leads to cell cycle arrest and apoptosis in cancer cells.[1][2] The exact molecular mechanism of action is still under investigation, but it is suggested that this compound may act as a covalent and irreversible modifier of its target protein(s).[1]

Caption: this compound inhibits KLF5, downregulating MAPK and WNT pathways to reduce proliferation and induce apoptosis.

In Vivo Efficacy in Colorectal Cancer Xenograft Model

This compound has been evaluated in a DLD-1 human colorectal cancer cell line xenograft model in nude mice. The studies demonstrated a significant, dose-dependent inhibition of tumor growth.

Quantitative Data Summary

| Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Dosing Schedule | Route of Administration | Tumor Growth Inhibition | Reference |

| DLD-1 | Nude Mice | 5 | Once a day | Intraperitoneal | Significant reduction | [1] |

| DLD-1 | Nude Mice | 5 | Twice a day | Intraperitoneal | Significant reduction | [1] |

| DLD-1 | Nude Mice | 10 | Once a day | Intraperitoneal | Significant reduction | [1] |

| DLD-1 | Nude Mice | 10 | Twice a day | Intraperitoneal | Significant reduction | [1] |

| DLD-1 | Nude Mice | 25 | Once a day | Intraperitoneal | Significant reduction | [1] |

| DLD-1 | Nude Mice | 25 | Twice a day | Intraperitoneal | Significant reduction | [1] |

Note: The dosing regimen consisted of five days of injections, followed by a two-day break, and then another five days of injections.[1]

Experimental Protocols

Cell Culture

-

Cell Line: DLD-1 (human colorectal adenocarcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain exponential growth.

Animal Model

-

Species: Athymic Nude Mice (e.g., BALB/c nude)

-

Age/Weight: 6-8 weeks old, 20-25g.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

-

Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

Xenograft Tumor Implantation

-

Harvest DLD-1 cells during the exponential growth phase.

-

Wash cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in PBS or a suitable matrix (e.g., Matrigel) at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

This compound Formulation and Administration

-

Formulation: The vehicle for this compound administration in the cited studies was not explicitly detailed but is a critical parameter to determine for solubility and stability. A common vehicle for similar small molecules is a mixture of DMSO, Cremophor EL, and saline. It is imperative to perform vehicle safety and tolerability studies prior to the main experiment.

-

Preparation: Prepare fresh dilutions of this compound in the chosen vehicle on each day of dosing.

-

Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection.

Study Design and Execution

-

Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days after cell implantation.

-

Randomization: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Treatment Initiation: Start the dosing regimen as per the experimental design.

-

Measurements: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor and record the body weight of each mouse two to three times per week as an indicator of toxicity.

-

Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size or at the end of the planned treatment schedule. Euthanize mice and excise tumors for further analysis (e.g., weight, immunohistochemistry).

Caption: Workflow for a mouse xenograft study to evaluate the efficacy of this compound.

Safety and Toxicology Considerations

In the reported study, a loss of body weight was observed in animals treated with increased concentrations of this compound, suggesting potential cytotoxic effects at higher doses.[1] It is crucial to conduct preliminary dose-range-finding and toxicity studies to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain being used.

Conclusion

This compound has shown promising anti-tumor activity in a colorectal cancer mouse xenograft model. The provided protocols and data serve as a guide for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including vehicle selection, dosing schedule, and toxicity monitoring, is essential for obtaining robust and reproducible results.

References

- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies with SR18662

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of SR18662, a potent inhibitor of Krüppel-like factor 5 (KLF5).[1] this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer, making it a promising candidate for further investigation.[2][3]

Introduction

This compound is a small molecule that has been shown to effectively inhibit the growth of colorectal cancer cells both in vitro and in vivo.[2][3][4] It is an analog of ML264 with improved potency, exhibiting an IC50 of 4.4 nM for KLF5.[1] In vivo studies have shown that this compound can significantly inhibit the growth of colorectal cancer xenografts in a dose-dependent manner.[2][3] The compound has been observed to arrest the cell cycle in the S or G2/M phases and induce apoptosis.[2][3] Mechanistically, this compound has been found to downregulate the MAPK and WNT/β-catenin signaling pathways and decrease the levels of various cyclins.[2][3]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Dosage and Schedule | Administration Route | Vehicle | Outcome |

| 5 mg/kg, once daily | Intraperitoneal injection | Not specified in study | Significant decrease in tumor growth |

| 5 mg/kg, twice daily | Intraperitoneal injection | Not specified in study | Strong inhibitory effects on tumor growth |

| 10 mg/kg, once daily | Intraperitoneal injection | Not specified in study | Strong inhibitory effects on tumor growth |

| 25 mg/kg, twice daily | Intraperitoneal injection | Not specified in study | Significant decrease in KLF5 and EGR1 positive cells |

Data summarized from Kim, et al. (2019).[2][5]

Table 2: Recommended Vehicle Formulations for this compound

| Formulation | Composition | Solubility | Notes |

| 1 | 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Prepare fresh daily. |

| 2 | 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | May be suitable for longer dosing periods. |

Data from MedchemExpress product information.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection in mice using two potential vehicle formulations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

(SBE)₇ₘ-β-CD (Sulfobutyl ether beta-cyclodextrin), sterile

-

Saline (0.9% NaCl), sterile

-

Corn oil, sterile

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile syringes and needles

Procedure for Formulation 1 (SBE-β-CD in Saline):

-

Prepare a 20% (w/v) SBE-β-CD in saline solution:

-

Weigh the required amount of (SBE)₇ₘ-β-CD powder.

-

Dissolve it in the appropriate volume of sterile saline.

-

Ensure the solution is clear and completely dissolved. This can be stored at 4°C for up to one week.[1]

-

-

Prepare a stock solution of this compound in DMSO:

-

Based on the desired final concentration and injection volume, calculate the required concentration of the DMSO stock solution. For example, to achieve a final concentration of 2.08 mg/mL in the injection solution, a 20.8 mg/mL stock in DMSO can be prepared.[1]

-

Carefully weigh the this compound powder and dissolve it in the calculated volume of sterile DMSO. Vortex or sonicate briefly to ensure complete dissolution.

-

-

Prepare the final injection solution:

-

In a sterile tube, add 9 parts of the 20% SBE-β-CD in saline solution.

-

Add 1 part of the this compound DMSO stock solution to the SBE-β-CD solution.

-

Mix thoroughly by gentle inversion or vortexing. The final solution should be clear.[1]

-

It is recommended to prepare this working solution fresh on the day of use.[1]

-

Procedure for Formulation 2 (Corn Oil):

-

Prepare a stock solution of this compound in DMSO:

-

Follow step 2 from the procedure for Formulation 1.

-

-

Prepare the final injection solution:

-

In a sterile tube, add 9 parts of sterile corn oil.

-

Add 1 part of the this compound DMSO stock solution to the corn oil.

-

Mix thoroughly by vortexing to create a uniform suspension. The final solution should be clear.[1]

-

Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol is based on the methodology described by Kim, et al. (2019) for a colorectal cancer xenograft study.[2][5]

Animal Model:

-

Nude mice (e.g., athymic NCr-nu/nu)

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human colorectal cancer cells (e.g., DLD-1) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-